Human membrane-bound PD-L1 polypeptide

PD-L1 glycosylation homodimerization immune checkpoint regulation

Soluble PD-L1 ECD fragments fail to recapitulate native glycosylation, dimerization, and PD-1 binding avidity-leading to misleading SPR and ELISA data. This full-length membrane-bound PD-L1 (290 aa) includes IgV/IgC domains, transmembrane anchor (T239-F259), and cytoplasmic tail (R260-T290). - SPR-validated binding for atezolizumab, durvalumab, avelumab - ELISA EC50 150-600 ng/mL vs PD-1 (nivolumab control 8-60 ng/mL) - PDB structural templates: 7DCV (TM), 6L8R (cytoplasmic) - Available in research-grade quantities with QC data sheet

Molecular Formula C85H140N26O36S
Molecular Weight 2134.2 g/mol
Cat. No. B12381049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman membrane-bound PD-L1 polypeptide
Molecular FormulaC85H140N26O36S
Molecular Weight2134.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1
InChIKeyJOCQKMMPKIWUAO-IHIIYLMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Membrane-Bound PD-L1 Polypeptide: Core Specifications for Immune Checkpoint Research and Assay Development


Human membrane-bound PD-L1 (Programmed Death-Ligand 1; also designated CD274, B7-H1) is a 290-amino-acid type I transmembrane glycoprotein and a member of the immunoglobulin superfamily [1]. The full-length polypeptide comprises an extracellular region containing IgV-like and IgC-like domains, a single-pass hydrophobic transmembrane domain spanning residues T239–F259, and a short cytoplasmic tail (R260–T290) that mediates regulatory signaling and protein degradation [2][3]. Unlike soluble PD-L1 ectodomain constructs or truncated extracellular domain (ECD) fragments, the membrane-bound full-length polypeptide retains the complete native topology—including the transmembrane anchor, cytoplasmic domain, and cell-surface contextual post-translational modifications—enabling physiologically relevant investigation of PD-1/PD-L1 axis biology, antibody epitope accessibility, and therapeutic mechanism-of-action studies [4][5]. The transmembrane domain structure has been solved via solution NMR (PDB: 7DCV), and the membrane-associated cytoplasmic domain structure is also available (PDB: 6L8R), providing validated structural templates for modeling, engineering, and assay design [6][7].

Why Full-Length Membrane-Bound Human PD-L1 Cannot Be Substituted by Soluble ECD or Truncated Constructs in Critical Assays


Generic substitution of membrane-bound human PD-L1 polypeptide with soluble extracellular domain (ECD) fragments, Fc-fusion constructs, or PD-L1 peptide mimics fails to recapitulate three interdependent structural and functional parameters essential for translational research validity. First, the transmembrane domain (T239–F259) and cytoplasmic tail (R260–T290) regulate PD-L1 homodimerization and membrane localization, which in turn control complex N-linked glycosylation at Asn122 and Asn200—post-translational modifications that directly modulate PD-1 binding affinity and antibody recognition [1]. Second, the membrane-anchored topology enables multivalent presentation and avidity effects absent in monovalent soluble ECD preparations, resulting in functionally distinct PD-1 binding kinetics and downstream T-cell inhibitory outcomes [2]. Third, clinically approved anti-PD-L1 therapeutic antibodies (atezolizumab, durvalumab, avelumab) exhibit binding kinetics and epitope accessibility that differ substantially between glycosylated full-length membrane-bound PD-L1 and deglycosylated or truncated ECD constructs, with SPR-derived KD variations exceeding 10-fold in some comparisons [3]. Procurement of the correct PD-L1 format—full-length membrane-bound versus soluble ECD—is therefore not a matter of convenience but a determinant of whether experimental data will correlate with in vivo pharmacology and clinical biomarker observations.

Human Membrane-Bound PD-L1 Polypeptide: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Full-Length Membrane-Bound PD-L1 Exhibits Functionally Distinct Homodimer-Dependent Glycosylation Versus Monomeric ECD Constructs

Full-length membrane-bound PD-L1 forms homodimers and tetramers in living cells via its cytoplasmic domain, a property absent in soluble ECD constructs lacking the transmembrane and intracellular regions. Mutations in three key arginine residues within the cytoplasmic domain (PD-L1-3RE) that disrupt homodimerization result in decreased membrane abundance of wild-type PD-L1 and increased Golgi retention. Critically, PD-1 binding to abnormally glycosylated PD-L1 on cancer cells was attenuated, and subsequent T-cell induced cytotoxicity increased, demonstrating that proper membrane anchoring and cytoplasmic domain-mediated homodimerization are prerequisites for physiological PD-L1 glycosylation and immune checkpoint function [1].

PD-L1 glycosylation homodimerization immune checkpoint regulation T-cell mediated cytotoxicity

Native Glycosylated Full-Length PD-L1 Displays Altered Antibody Binding Kinetics Versus Deglycosylated PD-L1 Across Three FDA-Approved Therapeutics

Surface plasmon resonance (SPR) analysis comparing glycosylated full-length PD-L1 (gPD-L1) with deglycosylated PD-L1 (dgPD-L1) reveals antibody-specific differences in binding kinetics across three FDA-approved anti-PD-L1 monoclonal antibodies. For avelumab, binding to gPD-L1 versus dgPD-L1 shows distinct sensorgram profiles across analyte concentrations of 3.125 nM to 50 nM. Durvalumab exhibits differential association and dissociation phases depending on PD-L1 glycosylation state. Atezolizumab demonstrates the most pronounced glycosylation-dependent binding differences among the three antibodies tested [1]. These findings establish that glycosylation status—preserved in properly expressed full-length membrane-bound PD-L1 but variably present in recombinant ECD preparations—directly impacts therapeutic antibody binding measurements.

SPR binding kinetics therapeutic antibody characterization PD-L1 glycosylation atezolizumab durvalumab avelumab

Membrane-Bound PD-L1 Tetramer Exhibits Binding Affinity Superior to High-Affinity Anti-PD-1 Monoclonal Antibody in Competitive Inhibition Assays

In functional binding competition studies, the affinity of membrane-bound PD-L1 (mPD-L1) tetramer was found to be even higher than that of a high-affinity anti-PD-1 monoclonal antibody. The mPD-L1 tetramer efficiently inhibited the binding of mPD-L1/Fc-chimeric protein to mPD-1(+) cells, demonstrating that the multivalent presentation of membrane-anchored PD-L1 generates avidity effects that exceed the monovalent binding affinity of high-affinity antibody reagents [1]. This avidity advantage is absent in monomeric soluble ECD preparations and must be accounted for when selecting PD-L1 reagents for competitive binding assays, antibody screening, or inhibitor development.

PD-1/PD-L1 binding affinity tetrameric avidity competitive inhibition immunotherapy antibody benchmarking

Recombinant Human PD-L1 Demonstrates Quantified PD-1 Binding Affinity (KD = 770 nM) with Distinct Secondary Specificity for CD80 Not Shared by PD-L2

The affinity between human PD-L1 and its receptor PD-1, as defined by the dissociation constant (KD), is 770 nM [1]. Importantly, PD-L1 also exhibits appreciable affinity for the costimulatory molecule CD80 (B7-1) with a KD of 1.4 μM, which is intermediate between CD80's affinities for CD28 (4.0 μM) and CTLA-4 (400 nM) [1]. In contrast, the related molecule PD-L2 shares PD-1 as a receptor with a stronger KD of 140 nM but has no such affinity for CD80 or CD86, establishing a clear functional distinction between these two PD-1 ligands [1]. This cross-reactivity profile has direct implications for assay design: researchers studying PD-L1 biology must account for CD80 binding in certain experimental systems, whereas PD-L2-based assays require different binding controls.

PD-1 binding affinity KD determination CD80 cross-reactivity immune checkpoint B7 family

HEK293-Expressed Glycosylated PD-L1 Binds PD-1 with EC50 Range of 150–600 ng/mL in Functional ELISA Format

In a standardized functional ELISA format using immobilized human PD-1 at 2 μg/mL (100 μL/well), recombinant human PD-L1 extracellular domain (ECD) produced in HEK293 cells with native glycosylation binds PD-1 with an EC50 range of 150–600 ng/mL [1]. The HEK293 expression system preserves mammalian glycosylation patterns critical for proper PD-1 binding, in contrast to E. coli-expressed PD-L1 which lacks post-translational modifications. The same assay platform demonstrates that anti-PD-1 therapeutic antibody nivolumab binds immobilized PD-1 with an EC50 of 8–60 ng/mL, establishing a benchmark for comparing small molecule inhibitors, peptide antagonists, and antibody candidates in this widely used screening format [1].

PD-1/PD-L1 binding EC50 functional ELISA HEK293 expression glycosylated recombinant protein assay validation

Anti-PD-L1 Monoclonal Antibody (Human IgG1) Binds PD-L1 with SPR-Derived Affinity Constant KD = 1.381 nM

Surface plasmon resonance (SPR) analysis using a Biacore T200 system demonstrates that an anti-PD-L1 monoclonal antibody (Human IgG1) captured on a protein A chip binds PD-L1 with an affinity constant (KD) of 1.381 nM [1]. In the same assay configuration, an anti-PD-1 monoclonal antibody (Human IgG4) captured on protein A binds PD-1 with a KD of 10.03 nM [1]. This 7.3-fold difference in binding affinity between the two antibody-target pairs provides a quantitative reference point for characterizing novel anti-PD-L1 antibody candidates, benchmarking assay sensitivity requirements, and validating SPR instrument performance in immune checkpoint research.

SPR affinity monoclonal antibody PD-L1 binding kinetics Biacore antibody characterization

Validated Application Scenarios for Human Membrane-Bound PD-L1 Polypeptide in Translational Research and Assay Development


SPR-Based Therapeutic Antibody Characterization and Biosimilar Development

Use of glycosylated full-length membrane-bound PD-L1 is essential for SPR characterization of anti-PD-L1 therapeutic antibodies (atezolizumab, durvalumab, avelumab) and biosimilar candidates. As demonstrated by direct SPR comparison, deglycosylated PD-L1 yields altered binding sensorgrams that do not reflect physiological target engagement [1]. Procurement of properly glycosylated full-length PD-L1 ensures that KD determinations and kinetic analyses correlate with in vivo pharmacology and satisfy regulatory expectations for biosimilarity demonstrations.

Functional ELISA for PD-1/PD-L1 Inhibitor Screening and QC Lot Release

The validated EC50 range of 150–600 ng/mL for PD-L1 binding to immobilized PD-1 in ELISA format provides a quantitative benchmark for screening small molecule inhibitors, peptide antagonists, and antibody candidates targeting the PD-1/PD-L1 interaction [1][2]. This assay configuration also serves as a QC release specification for verifying functional activity of newly procured PD-L1 protein lots, with nivolumab (EC50 8–60 ng/mL) as a positive control reference standard.

Cellular Homodimerization and Glycosylation Mechanism Studies

Full-length membrane-bound PD-L1 polypeptide containing the complete cytoplasmic domain (R260–T290) and transmembrane anchor is required for studies investigating PD-L1 homodimerization and its regulatory role in complex N-linked glycosylation. Soluble ECD constructs lack the cytoplasmic domain arginine residues essential for homodimer formation and cannot recapitulate the PD-1 binding attenuation and altered T-cell cytotoxicity observed with glycosylation-defective mutants [1]. This application scenario is critical for research into glycosylation-targeting therapeutic strategies and PD-L1 post-translational regulation.

Competitive Binding Assays Requiring Avidity-Matched Reagents

Membrane-bound PD-L1 tetramer, which exhibits binding affinity exceeding that of high-affinity anti-PD-1 monoclonal antibodies, provides physiologically relevant avidity for competitive inhibition assays, antibody epitope binning, and inhibitor mechanism-of-action studies [1]. Monomeric soluble ECD preparations lack the multivalent presentation required to generate comparable avidity effects and may produce misleading results in competition experiments designed to mimic cell-surface PD-1/PD-L1 interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human membrane-bound PD-L1 polypeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.